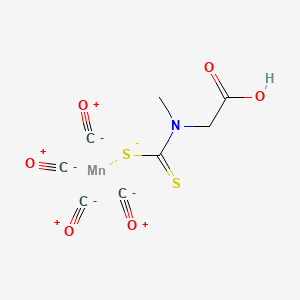
carbon monoxide;N-(carboxymethyl)-N-methylcarbamodithioate;manganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “carbon monoxide;N-(carboxymethyl)-N-methylcarbamodithioate;manganese” is a coordination complex that involves carbon monoxide, a carbamodithioate ligand, and manganese. Carbon monoxide is a well-known diatomic molecule with the formula CO, while N-(carboxymethyl)-N-methylcarbamodithioate is an organic ligand that can coordinate to metal centers. Manganese is a transition metal that can form various coordination complexes with different ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of manganese salts with carbon monoxide and the carbamodithioate ligand under controlled conditions. One common method is to start with manganese(II) chloride (MnCl₂) and react it with the carbamodithioate ligand in the presence of a base such as sodium hydroxide (NaOH). The resulting intermediate is then exposed to carbon monoxide gas under pressure to form the final coordination complex.
Industrial Production Methods
Industrial production of such coordination complexes often involves similar synthetic routes but on a larger scale. The reactions are carried out in high-pressure reactors to ensure efficient incorporation of carbon monoxide into the complex. The use of automated systems for mixing and temperature control is common to maintain consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often affecting the oxidation state of manganese.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products
Oxidation: Higher oxidation state manganese complexes.
Reduction: Lower oxidation state manganese complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydroformylation and hydrogenation. Its ability to coordinate with different ligands makes it versatile for catalytic applications.
Biology
In biological research, manganese complexes are studied for their potential as mimics of metalloenzymes. These complexes can catalyze reactions similar to those of natural enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
The compound has potential applications in medicine, particularly in the development of imaging agents for magnetic resonance imaging (MRI). Manganese-based complexes can enhance contrast in MRI scans, aiding in the diagnosis of various medical conditions.
Industry
In the industrial sector, manganese complexes are used in the production of fine chemicals and pharmaceuticals. Their catalytic properties are exploited to improve the efficiency and selectivity of chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the coordination of the carbamodithioate ligand and carbon monoxide to the manganese center. This coordination alters the electronic properties of the manganese, enabling it to participate in various catalytic cycles. The molecular targets include substrates that can coordinate to the manganese center, facilitating their transformation through redox or substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbonylmanganese complexes: These compounds also involve manganese coordinated with carbon monoxide but may have different ligands.
Manganese carbamodithioate complexes: Similar to the compound but without the carbon monoxide ligand.
Other transition metal carbamodithioate complexes: These involve metals like iron, cobalt, or nickel instead of manganese.
Uniqueness
The uniqueness of “carbon monoxide;N-(carboxymethyl)-N-methylcarbamodithioate;manganese” lies in its specific combination of ligands and metal center, which imparts distinct electronic and catalytic properties. The presence of both carbon monoxide and the carbamodithioate ligand allows for unique reactivity patterns not observed in other similar compounds.
This detailed article provides a comprehensive overview of the compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H6MnNO6S2- |
|---|---|
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
carbon monoxide;N-(carboxymethyl)-N-methylcarbamodithioate;manganese |
InChI |
InChI=1S/C4H7NO2S2.4CO.Mn/c1-5(4(8)9)2-3(6)7;4*1-2;/h2H2,1H3,(H,6,7)(H,8,9);;;;;/p-1 |
InChI-Schlüssel |
BYBYPEYFKXEVIY-UHFFFAOYSA-M |
Kanonische SMILES |
CN(CC(=O)O)C(=S)[S-].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


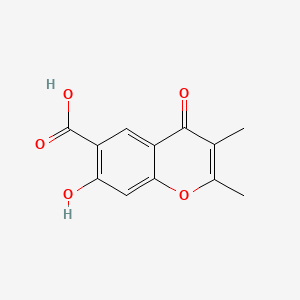
![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)

![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
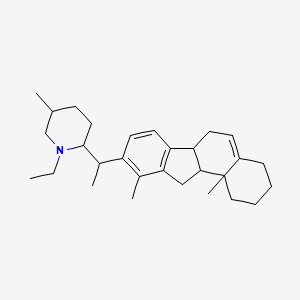
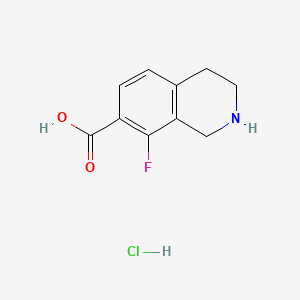
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)

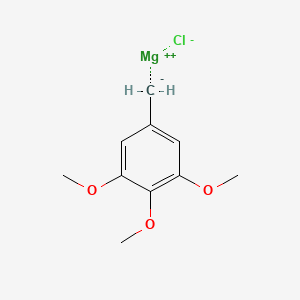
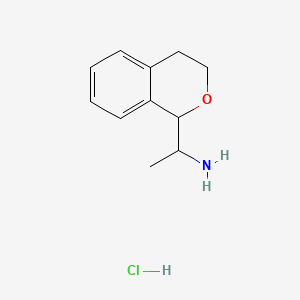
![(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane](/img/structure/B15296024.png)
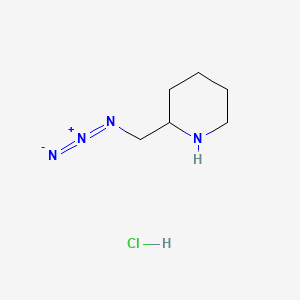
![N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B15296034.png)

